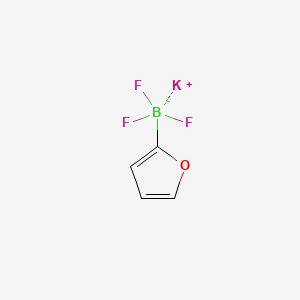

Potassium 2-furantrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(furan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQFYHBNPWHCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635446 | |

| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-14-9 | |

| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-furantrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium 2-furantrifluoroborate for Advanced Organic Synthesis

Introduction: A Paradigm Shift in Boron Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the quest for stable, versatile, and efficient reagents is perpetual. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] However, their inherent limitations—such as tendencies toward dehydration to form cyclic boroxines and susceptibility to protodeboronation—have consistently presented challenges for chemists.[1][3]

Enter Potassium 2-furantrifluoroborate (C₄H₃BF₃KO), a reagent that represents a significant evolution in organoboron chemistry.[4] As part of the broader class of potassium organotrifluoroborates, this crystalline, air- and moisture-stable solid overcomes many of the drawbacks associated with its boronic acid counterparts.[5][6][7] Its enhanced stability allows for easier handling, storage, and more precise stoichiometric control in reactions, making it an invaluable building block for introducing the furan-2-yl moiety—a common scaffold in pharmacologically active compounds.[3] This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties and Advantages

This compound is a white to off-white solid with a melting point typically in the range of 293-303 °C. Its structure features a tetracoordinate boron atom, which imparts significantly greater stability compared to the trivalent boron in boronic acids.[8]

| Property | Data | Source |

| Molecular Formula | C₄H₃BF₃KO | [9] |

| Molecular Weight | 173.97 g/mol | [9] |

| Appearance | Crystalline Solid | [6] |

| Melting Point | 293-303 °C | |

| Stability | Air and moisture stable | [5][6][8] |

The key advantages of using this compound over 2-furylboronic acid are rooted in this stability:

-

Bench-Top Stability: It is a non-hygroscopic, crystalline solid that can be weighed and handled in the open air without special precautions, unlike many boronic acids which require inert atmosphere techniques for long-term storage.[5][6]

-

Monomeric Structure: Unlike boronic acids that can exist as mixtures of monomers, dimers, and trimers, organotrifluoroborates exist as well-defined monomeric species, simplifying reaction stoichiometry.[1][10]

-

Resistance to Protodeboronation: The C-B bond is less susceptible to cleavage by acidic protons, a common side reaction with boronic acids, especially with electron-rich heteroaryl systems like furan.[1][3] This often leads to higher yields and cleaner reactions.

Synthesis and Handling

The preparation of potassium organotrifluoroborates is generally straightforward, making them highly accessible reagents. The most common method involves the treatment of a corresponding organoboron intermediate, such as a boronic acid or a boronate ester, with an inexpensive aqueous solution of potassium hydrogen fluoride (KHF₂).[3][6][8]

General Synthetic Scheme:

The synthesis can often be performed as a one-pot procedure, starting from the appropriate Grignard or organolithium reagent, which is first treated with a trialkyl borate (e.g., trimethyl borate) followed by the addition of KHF₂.[6][11]

Handling and Storage:

Due to their excellent stability, these salts can be stored indefinitely at room temperature in a sealed container.[5][6] No special inert atmosphere is required for storage, which is a significant practical advantage in a research or production environment.

Reactivity and the Suzuki-Miyaura Cross-Coupling Mechanism

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While stable in their salt form, they are activated under the basic conditions of the reaction to slowly release the active boronic acid in situ. This slow release is crucial for maintaining a low concentration of the sensitive boronic acid, minimizing side reactions.[5]

The catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate is a well-established process.

Mechanism Breakdown:

-

Pre-activation: Under basic aqueous conditions, the this compound undergoes slow hydrolysis to form the corresponding 2-furylboronic acid. This is the rate-limiting step for the transmetalation.[5]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the in situ-generated boronic acid is transferred to the Pd(II) complex, displacing the halide (X). A base is required to facilitate this step by forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[12]

Applications in Medicinal Chemistry and Drug Development

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to efficiently install this moiety is therefore of high value. This compound has proven to be a superior reagent for this purpose, especially in complex syntheses where stability and functional group tolerance are critical.[3]

For example, heteroaryl-heteroaryl couplings, which are notoriously difficult with boronic acids due to competing side reactions, can be achieved in higher yields using trifluoroborates.[1][3] In one study, the coupling of an indoloboronic acid with a heteroaryl iodide gave a modest 37% yield, whereas switching to the corresponding indolyltrifluoroborate improved the yield to 60%.[1] This highlights the practical advantage of using trifluoroborates in the synthesis of complex, biologically relevant molecules.

Representative Experimental Protocol

The following is a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials and Reagents:

-

Aryl bromide (1.0 equiv)

-

This compound (1.05-1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Buchwald ligand (e.g., RuPhos) (2-6 mol%)

-

Base (e.g., Na₂CO₃ or Cs₂CO₃) (2-3 equiv)

-

Solvent (e.g., Ethanol, or Toluene/Water 10:1)

Step-by-Step Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.25 mmol), this compound (0.26 mmol), and sodium carbonate (0.50 mmol).[3]

-

Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.0025 mmol, 1 mol%), and the phosphine ligand, RuPhos (0.005 mmol, 2 mol%).[3]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add the degassed solvent (e.g., 2.5 mL of ethanol).

-

Reaction: Seal the vessel and heat the mixture to 85 °C with vigorous stirring.[3] Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimization Data Example:

The choice of catalyst, ligand, and base is critical for success, particularly with challenging substrates.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | >95 |

| Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 92 |

| PdCl₂(dppf) (5) | - | Et₃N (3) | i-PrOH/H₂O | 80 | 78 |

Data synthesized from typical conditions reported in the literature for heteroaryl couplings.[3][11][13]

Conclusion

This compound stands out as a superior alternative to traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and monomeric nature translate to more reliable, reproducible, and often higher-yielding synthetic procedures.[14] For researchers in drug discovery and development, where the efficient and robust construction of complex molecules is paramount, the adoption of organotrifluoroborate chemistry represents a clear path toward overcoming long-standing challenges in C-C bond formation. As the demand for complex heteroaromatic structures continues to grow, the utility and importance of reagents like this compound will only increase.

References

- Title: Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide Source: Benchchem URL

- Title: Cross-coupling Reactions of Organotrifluoroborate Salts Source: Organic Reactions URL

- Title: Review of the month: Potassium organotrifluoroborates Source: GalChimia URL

- Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL

- Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

- Title: Organotrifluoroborates: Another Branch of the Mighty Oak Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling Source: PMC - NIH URL

- Title: this compound - 166328-14-9 - Structure, Synthesis, Properties Source: ChemSrc URL

- Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL

- Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH URL

- Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Title: Organotrifluoroborate Salts Source: TCI Chemicals URL

- Title: Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling Source: Benchchem URL

- Title: DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES Source: University of Pennsylvania URL

- Title: Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: PMC - NIH URL

- Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: Organic Letters URL

- Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF Source: ResearchGate URL

- Title: this compound 96% Source: Sigma-Aldrich URL

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - 166328-14-9 - Structure, Synthesis, Properties [organoborons.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [repository.upenn.edu]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis of Potassium 2-Furantrifluoroborate: A Cornerstone Reagent for Modern Drug Discovery

Foreword: The Strategic Value of Organotrifluoroborates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation. The choice of the organoboron reagent is pivotal to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent instability, propensity for protodeboronation, and challenging purification often compromise reaction efficiency and reproducibility.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the shortcomings of their predecessors.[1][2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, permitting indefinite storage and simplifying handling protocols.[3] Their tetracoordinate boron center renders them less susceptible to premature protodeboronation, allowing for near-stoichiometric use in coupling reactions and improving the overall atom economy.[2] This guide provides an in-depth, field-proven protocol for the synthesis of Potassium 2-Furantrifluoroborate, a valuable building block for introducing the furan moiety, a common pharmacophore, into complex molecular architectures.

I. The Synthetic Rationale: From Boronic Acid to a Bench-Stable Salt

The synthesis of potassium organotrifluoroborates is conceptually a protective strategy. The trifluoroborate anion [R-BF₃]⁻ can be viewed as a robust, protected form of the corresponding boronic acid (R-B(OH)₂). The transformation is achieved by displacing the hydroxyl groups of the boronic acid with fluoride ions, sourced from inexpensive and readily available potassium hydrogen fluoride (KHF₂).[2]

The choice of starting material, 2-furylboronic acid, is dictated by the target structure. The subsequent conversion to the trifluoroborate salt is a straightforward, high-yielding aqueous procedure. The resulting salt precipitates from the reaction medium, facilitating a simple isolation process. This straightforward conversion underscores the practicality and efficiency of this methodology for preparing a diverse library of heteroaryltrifluoroborates.[4]

Reaction Mechanism Overview

The reaction proceeds via the interaction of the Lewis acidic boronic acid with the fluoride ions furnished by KHF₂. The initial reaction likely forms a difluoroborane intermediate, which then coordinates another fluoride ion to form the stable tetracoordinate trifluoroborate anion. The potassium cation serves as the counterion.

Caption: General transformation from boronic acid to potassium organotrifluoroborate.

II. Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from the robust and widely cited procedures developed by Molander et al. for the synthesis of heteroaryltrifluoroborates.[3][4] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials and Equipment

-

Reagents: 2-Furylboronic acid, Potassium hydrogen fluoride (KHF₂), Methanol (MeOH), Deionized Water, Acetone.

-

Equipment: Round-bottomed flask, magnetic stirrer and stir bar, ice bath, rotary evaporator, Büchner funnel and filter flask, standard glassware.

Step-by-Step Synthesis Procedure

-

Dissolution of Boronic Acid:

-

In a round-bottomed flask, charge 2-furylboronic acid (1.0 equiv) and methanol (approx. 3.5 mL per gram of boronic acid).

-

Stir the mixture at room temperature until the boronic acid is fully dissolved.

-

Causality: Methanol is an excellent solvent for the boronic acid and is volatile enough for easy removal later. Complete dissolution is critical for a homogenous reaction.

-

-

Preparation and Addition of KHF₂ Solution:

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving it in deionized water (approx. 4.0 equiv of KHF₂ in 4.5 mL of water per gram of boronic acid). Gentle warming may be required.

-

Cool the methanolic solution of the boronic acid to 0 °C using an ice bath.

-

Add the KHF₂ solution dropwise to the cold, stirring boronic acid solution. A voluminous white precipitate of the this compound will form almost immediately.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled precipitation. The use of a concentrated KHF₂ solution drives the reaction to completion.

-

-

Reaction Completion and Solvent Removal:

-

Allow the resulting thick slurry to stir at room temperature for 1 hour.

-

Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C.

-

Causality: Stirring ensures the reaction goes to completion. Rotary evaporation provides a crude solid containing the product and excess KHF₂.

-

-

Purification and Isolation:

-

To the crude solid, add hot acetone (approx. 10 mL per gram of initial boronic acid) and stir or sonicate the suspension vigorously for 10-15 minutes.

-

Filter the hot suspension through a Büchner funnel. The product is soluble in hot acetone, while the excess inorganic salts (KHF₂) are largely insoluble.

-

Collect the filtrate and concentrate it to dryness on a rotary evaporator.

-

For higher purity, the resulting solid can be triturated with diethyl ether to remove any residual organic impurities.

-

Dry the final white solid under high vacuum.

-

Causality: This differential solubility wash is a critical purification step. Acetone effectively dissolves the organotrifluoroborate salt while leaving behind the inorganic starting material.

-

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

III. Product Characterization and Data

A successful synthesis should yield a white to off-white crystalline solid. The identity and purity of the product should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Quantitative Data Summary

| Parameter | Value | Source |

| Chemical Formula | C₄H₃BF₃KO | |

| Molecular Weight | 173.97 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 293-303 °C | |

| Typical Yield | 95% | [4] |

Spectroscopic Analysis (NMR)

NMR spectroscopy is the definitive method for structural confirmation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[5]

-

¹H NMR: The proton spectrum will show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns will be characteristic of a 2-substituted furan.

-

¹³C NMR: The carbon spectrum will display four distinct signals for the furan ring carbons. The carbon atom directly attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[5]

-

¹⁹F NMR: The fluorine spectrum is crucial for confirming the formation of the trifluoroborate salt. It will typically show a quartet centered around -135 to -145 ppm, arising from the coupling between ¹⁹F and the ¹¹B nucleus (¹JBF).[5]

-

¹¹B NMR: The boron spectrum provides direct evidence of the tetracoordinate boron center. It will exhibit a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms (¹JBF). The chemical shift is typically in the range of 2-5 ppm.[5]

IV. Conclusion and Outlook

The conversion of 2-furylboronic acid to this compound is a robust, high-yielding, and operationally simple procedure that transforms an often-unstable intermediate into a highly versatile and bench-stable synthetic building block.[2][4] This protocol, grounded in the authoritative work of leaders in the field, provides a reliable pathway for researchers in drug development and organic synthesis to access this valuable reagent. The superior stability and handling characteristics of this compound facilitate its use in high-throughput screening and complex molecule synthesis, making it an indispensable tool in the modern chemist's arsenal.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate and its Subsequent Suzuki-Miyaura Cross-Coupling with 4-Chlorobenzaldehyde. Organic Syntheses, 89, 324. [Link]

-

Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8212–8227. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura cross-coupling reaction of potassium trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 74(3), 1297–1303. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 166328-14-9 Cas No. | Potassium (furan-2-yl)trifluoroborate | Apollo [store.apolloscientific.co.uk]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mayr's Database Of Reactivity Parameters - Molecule potassium trifluoro(furan-2-yl)borate [cup.lmu.de]

An In-Depth Technical Guide to Potassium 2-Furantrifluoroborate (CAS: 166328-14-9) for Advanced Synthesis

Introduction: The Rise of Organotrifluoroborates in Modern Chemistry

In the landscape of synthetic organic chemistry, the pursuit of stable, versatile, and efficient reagents is perpetual. Potassium 2-furantrifluoroborate has emerged as a significant player, particularly within the domain of cross-coupling reactions, which form the bedrock of modern drug discovery and materials science. As a member of the organotrifluoroborate salt family, it offers a compelling alternative to traditional organoboron reagents like boronic acids and esters.[1][2]

Organotrifluoroborates are valued for their exceptional stability to air and moisture, often presenting as crystalline solids with a long shelf-life.[2][3] This robustness circumvents many of the challenges associated with the handling and purity of boronic acids, which can be prone to dehydration to form boroxines and susceptible to protodeboronation under certain conditions.[3][4] this compound, specifically, provides a readily accessible furan moiety, a heterocyclic structure prevalent in a vast array of pharmacologically active compounds. This guide offers a comprehensive overview of its properties, synthesis, and application, with a focus on the mechanistic rationale and practical execution of its most pivotal transformation: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic protocol.

Summary of Properties

| Property | Value | Source |

| CAS Number | 166328-14-9 | |

| Molecular Formula | C₄H₃BF₃KO | |

| Molecular Weight | 173.97 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 293-303 °C | |

| SMILES String | [K+].F(F)c1ccco1 | |

| InChI Key | IXQFYHBNPWHCCH-UHFFFAOYSA-N |

Stability and Storage

This compound is a bench-stable solid, a characteristic that simplifies storage and handling procedures. Unlike many boronic acids, it does not require special storage conditions such as refrigeration or an inert atmosphere for routine use, although keeping the container tightly closed in a dry, well-ventilated place is recommended best practice.[6][7]

Safety and Hazard Information

As with any chemical reagent, appropriate safety precautions must be observed.

-

Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]

-

Signal Word : Warning.[7]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95 or equivalent), is recommended.[7]

Synthesis of Potassium Organotrifluoroborates

The preparation of potassium organotrifluoroborates is generally straightforward and highly efficient. The most common method involves the treatment of a corresponding organoboron compound, such as a boronic acid or a boronate ester, with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[4][8]

The synthesis typically proceeds by first generating an organometallic species (e.g., an organolithium or Grignard reagent) from the desired organic halide. This nucleophile then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. This intermediate is then subjected to hydrolysis to yield the boronic acid, which is subsequently treated with an aqueous solution of KHF₂ to precipitate the stable, crystalline potassium organotrifluoroborate salt.

Caption: General synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, which are fundamental linkages in many pharmaceutical and materials science targets.[9]

Mechanistic Advantage and Activation

While boronic acids are the traditional nucleophiles in this reaction, organotrifluoroborates offer distinct advantages. Their enhanced stability often translates to higher yields and cleaner reactions, particularly with challenging substrates like heteroaromatics.[4][9] A key feature of their reactivity is the requirement for in situ hydrolysis to the active boronic acid species, which then enters the catalytic cycle.[3] This slow-release mechanism can be beneficial, maintaining a low concentration of the reactive boronic acid and minimizing side reactions like protodeboronation and homocoupling.[3]

The activation process involves a base-mediated or even glass-surface-catalyzed hydrolysis of the B-F bonds to form a boronic acid or a related boronate species.[3] This species then undergoes transmetalation with the palladium catalyst to continue the cycle.

Caption: The Suzuki-Miyaura cycle featuring trifluoroborate activation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Reagents and Equipment

-

Reactants : Aryl/Heteroaryl Halide (1.0 equiv), this compound (1.5 equiv)

-

Catalyst System : Pd(OAc)₂ (2-5 mol%), RuPhos ligand (4-10 mol%)

-

Base : K₃PO₄ or Cs₂CO₃ (3.0 equiv)

-

Solvent : Dioxane/Water (e.g., 4:1 v/v) or n-Butanol

-

Equipment : Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (3.0 equiv), the palladium catalyst, and the phosphine ligand.

-

Solvent Addition : Degas the solvent by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.

-

Reaction Execution : Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction : Separate the organic layer. Wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Broader Synthetic Utility

While the Suzuki-Miyaura reaction is its most prominent application, this compound is a versatile reagent involved in other valuable transformations. These include:

-

Ether-forming cross-coupling reactions : Expanding its utility beyond C-C bond formation.

-

Oxidation : The furan ring can undergo various oxidative transformations.

-

Coupling with Alkyl Electrophiles : Demonstrating its utility in forming C(sp²)-C(sp³) bonds, a more challenging but highly valuable transformation.[10]

These applications underscore the reagent's role as a versatile building block in the synthesis of complex organic molecules and pharmacologically active substances.[1]

Conclusion

This compound (CAS: 166328-14-9) stands as a testament to the evolution of organoboron chemistry. Its superior stability, ease of handling, and high reactivity make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. By providing a reliable method for introducing the furan nucleus, it facilitates the efficient synthesis of complex molecular architectures. The mechanistic nuances of its activation provide a layer of control that can be leveraged to overcome challenges associated with more traditional organoboron reagents. As the demand for sophisticated molecular design continues to grow, the importance and application of robust building blocks like this compound are set to expand even further.

References

- Molander, G. A., & Canturk, B. (2009).

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organic Chemistry Highlights. [Link]

-

ChemSrc. (n.d.). This compound. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Dyshlovenko, S., et al. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11). [Link]

-

Wang, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(19), 5645–5651. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - 166328-14-9 - Structure, Synthesis, Properties [organoborons.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Mechanistic and Practical Guide to Suzuki-Miyaura Couplings with Potassium 2-Furantrifluoroborate

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally reliant on boronic acids, the inherent challenges of their stability and propensity for protodeboronation have spurred the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally effective coupling partners, offering enhanced stability to air and moisture, which simplifies handling, storage, and reaction stoichiometry.[1][2]

This guide provides an in-depth exploration of the mechanism and practical application of a key heteroaromatic building block: potassium 2-furantrifluoroborate. We will delve into the nuanced mechanistic details that differentiate trifluoroborates from their boronic acid counterparts, provide field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.

The Superiority of this compound: Stability and Stoichiometry

The furan moiety is a prevalent scaffold in numerous natural products and pharmaceutically active compounds. However, the use of furan-2-ylboronic acid in Suzuki-Miyaura reactions is often plagued by its low stability and rapid protodeboronation under basic reaction conditions.[1] This instability necessitates the use of a significant excess of the boronic acid to achieve acceptable yields, complicating purification and impacting atom economy.

This compound circumvents these issues. As a tetracoordinate boron species, it is significantly less prone to protodeboronation.[1][3] This heightened stability allows for the use of near-stoichiometric amounts of the boron reagent in cross-coupling reactions, leading to cleaner reaction profiles and higher isolated yields.[1] These salts are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation, a stark contrast to many boronic acids.[1]

The Core Mechanism: A Tale of Slow Release

The overall catalytic cycle for the Suzuki-Miyaura coupling of this compound follows the classical three-stage pathway: oxidative addition, transmetalation, and reductive elimination.[2][4] However, the critical difference lies in the initial activation of the trifluoroborate salt.

Diagram: The Suzuki-Miyaura Catalytic Cycle with this compound

Caption: The Suzuki-Miyaura cycle for this compound.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.

2. Activation and Transmetalation: The "Slow Release" Paradigm: This is the pivotal stage for organotrifluoroborates. Unlike boronic acids, the tetracoordinate [R-BF₃]K salt is not directly active in the transmetalation step. It must first undergo hydrolysis to generate the active, trivalent boronic acid or a related boronate species.[5][6]

Studies have shown that for electron-rich heteroaryltrifluoroborates like the furyl derivative, this hydrolysis is a slow process under the basic conditions of the Suzuki-Miyaura reaction and can be acid-catalyzed.[5][6] This "slow release" of the active boronic acid is highly advantageous as it maintains a low, steady concentration of the protodeboronation-prone species in the reaction mixture, thus minimizing this unwanted side reaction.[5][6]

Once the active 2-furylboronic acid is formed, it undergoes transmetalation with the Pd(II) complex. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then transfers the 2-furyl group to the palladium center.[2][7]

3. Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond of the 2-arylfuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a general and robust method for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides, adapted from the work of Molander and colleagues.[1]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Aryl or heteroaryl halide

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (anhydrous)

Procedure:

-

To a microwave vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.05 mmol, 1.05 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

-

Seal the vial with a Teflon-lined cap.

-

Evacuate the vial and backfill with nitrogen. Repeat this cycle three times.

-

Add ethanol (to achieve a concentration of ~0.18 M) via syringe.

-

Place the reaction vial in a preheated oil bath or heating block at 85 °C.

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted furan.

Note on Catalyst Loading: For more challenging couplings, such as those involving heteroaryl halides as both coupling partners, increasing the catalyst loading to 3 mol% Pd(OAc)₂ and 6 mol% RuPhos may be beneficial.[1]

Data Presentation: Scope of the Coupling Reaction

The optimized conditions are effective for a wide range of aryl halides, including those with electron-withdrawing and electron-donating substituents, as well as sterically hindered substrates.[1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95 |

| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 92 |

| 3 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |

| 4 | 2-Bromotoluene | 2-(o-Tolyl)furan | 88 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 96 |

| 6 | 2-Chloropyridine | 2-(Furan-2-yl)pyridine | 65 |

Data synthesized from Molander et al.[1]

Conclusion: A Robust Tool for Modern Synthesis

This compound stands out as a highly stable, efficient, and practical reagent for introducing the furan nucleus in Suzuki-Miyaura cross-coupling reactions. Its key advantage lies in its resistance to protodeboronation, which allows for near-stoichiometric usage and cleaner reactions compared to its boronic acid counterpart. The "slow release" mechanism of the active boron species underpins its high efficacy by minimizing undesirable side reactions. The provided protocol offers a reliable and broadly applicable starting point for researchers aiming to incorporate this valuable heterocyclic motif into complex molecules, making it an indispensable tool in the arsenal of synthetic, medicinal, and materials chemists.

References

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7254–7264. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

-

Scientific Diagram. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate. Available at: [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 9(6), 737-745. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

-

Scientific Diagram. (n.d.). Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

A Technical Guide: The Superiority of Potassium Organotrifluoroborates over Boronic Acids in Modern Organic Synthesis

Abstract

In the landscape of transition-metal-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools for carbon-carbon bond formation. For decades, boronic acids have been the workhorse nucleophiles in the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability, propensity for side reactions, and challenging purification present significant hurdles in complex molecule synthesis, particularly in the demanding environments of pharmaceutical and materials science research. This technical guide provides an in-depth analysis of potassium organotrifluoroborates ([R-BF₃]K⁺), demonstrating their clear advantages as robust, versatile, and user-friendly surrogates for boronic acids. We will explore the fundamental chemical properties that confer their superior stability and unique reactivity, present detailed experimental protocols, and offer field-proven insights into their application, establishing them as the premier class of organoboron reagents for researchers seeking efficiency, reproducibility, and expanded synthetic scope.

The Challenge: Deconstructing the Limitations of Boronic Acids

The utility of boronic acids in organic synthesis is undeniable, but their widespread application is often hampered by significant chemical liabilities. Understanding these drawbacks is crucial to appreciating the transformative potential of their trifluoroborate counterparts.

1.1. Inherent Instability: The Boroxine Problem

Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines. This equilibrium is often difficult to control and can vary between batches, leading to inconsistencies in reagent stoichiometry and reactivity. Furthermore, many boronic acids, particularly those containing heteroaryl or alkenyl moieties, are susceptible to decomposition upon storage or during purification by silica gel chromatography.[1]

Sources

The Advent of Potassium 2-Furantrifluoroborate: A Superior Coupling Partner for Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Quest for Stability and Efficiency in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry where the construction of carbon-carbon bonds is paramount. The reaction's tolerance of a wide range of functional groups and its generally mild conditions have cemented its role in the synthetic chemist's toolbox. However, the success of this reaction is intrinsically linked to the stability and reliability of the organoboron coupling partner. Traditional organoboron reagents, such as boronic acids, often suffer from drawbacks including instability towards air and moisture, and a propensity for protodeboronation, especially in the case of heteroarylboronic acids. These limitations can lead to inconsistent reaction outcomes and difficulties in purification, hindering the efficient synthesis of target molecules. This guide delves into the discovery and application of potassium 2-furantrifluoroborate, a remarkably stable and efficient coupling partner that has overcome many of the challenges associated with its boronic acid counterpart, thereby streamlining the synthesis of furan-containing compounds of medicinal interest.

The Genesis of a Superior Reagent: The Discovery of this compound

The development of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling has been extensively pioneered by the research group of Gary Molander.[1] These bench-stable boronic acid surrogates have proven to be highly effective in a wide array of C-C bond-forming reactions.[1] The discovery of this compound as a viable coupling partner arose from the need to address the significant challenges posed by its corresponding boronic acid. Furan-2-ylboronic acid is notoriously unstable and prone to rapid protodeboronation under typical cross-coupling conditions, leading to low yields and reproducibility issues.[2]

In a seminal 2009 publication, Molander's group detailed the synthesis and comprehensive scope of various potassium heteroaryltrifluoroborates, with this compound (2a) serving as a key example.[2] This work demonstrated that by converting the unstable furan-2-ylboronic acid into its corresponding trifluoroborate salt, a remarkably stable, crystalline solid is formed that can be stored indefinitely at ambient temperature without degradation.[2][3] This inherent stability was a game-changer, allowing for precise stoichiometry and consistent, high-yielding cross-coupling reactions.

The key innovation lies in the tetracoordinate nature of the boron atom in the trifluoroborate salt, which renders it less susceptible to protodeboronation compared to the tricoordinate boronic acid.[2] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the active boronic acid species in situ. This "slow release" mechanism is crucial as it maintains a low concentration of the unstable boronic acid in the reaction mixture at any given time, thus minimizing side reactions and maximizing the efficiency of the desired cross-coupling.[4][5]

The Underlying Chemistry: Mechanism of Action

The Suzuki-Miyaura catalytic cycle with this compound follows the generally accepted mechanism, with the initial activation of the trifluoroborate being the key distinguishing step.

Step-by-Step Protocol for the Synthesis of this compound: [3]

-

To a solution of furan-2-ylboronic acid (1.0 g, 8.93 mmol) in methanol (2.6 mL, to create a free-flowing suspension) under a nitrogen atmosphere, add solid potassium hydrogen fluoride (KHF₂, 2.09 g, 26.8 mmol) in one portion at 0 °C.

-

To the resulting suspension, add water dropwise (5.95 mL) at 0 °C.

-

Remove the ice-water bath and stir the reaction mixture at room temperature. The reaction is typically complete within minutes, which can be monitored by ¹¹B NMR spectroscopy.

-

Concentrate the crude mixture and dry it overnight in vacuo to yield this compound as a stable, white solid.

Suzuki-Miyaura Cross-Coupling with this compound

The following is a general protocol for the cross-coupling of this compound with aryl halides, optimized for high yields and broad substrate scope. [2] Step-by-Step Protocol for a Typical Cross-Coupling Reaction: [3]

-

In a reaction vessel, combine the aryl halide (0.25 mmol), this compound (0.26 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 2 mol%).

-

Add sodium carbonate (Na₂CO₃, 2 equivalents) and ethanol (as the solvent).

-

Seal the vessel and heat the reaction mixture to 85 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Comparative Performance and Advantages

The superiority of this compound over furan-2-ylboronic acid is evident in its stability, ease of handling, and performance in cross-coupling reactions.

| Feature | Furan-2-ylboronic Acid | This compound |

| Physical State | Solid, often of variable purity | Crystalline, stable solid |

| Stability | Prone to protodeboronation, especially in solution | Indefinitely stable to air and moisture as a solid |

| Handling | Requires careful handling and storage | Can be handled on the benchtop without special precautions |

| Stoichiometry | Often requires a large excess in reactions | Can be used in near-stoichiometric amounts |

| Reaction Yields | Often low and variable | Consistently high yields with a broad range of substrates |

| Reproducibility | Can be poor due to instability | High reproducibility |

Applications in Drug Discovery and Development

The furan moiety is a common scaffold in a multitude of natural products and pharmaceutically active compounds. [6]Its presence can significantly influence the pharmacological properties of a molecule. The development of robust synthetic methods to introduce the furan ring is therefore of high interest to medicinal chemists.

While specific examples of marketed drugs synthesized using this compound are not readily available in the public domain, its utility is demonstrated in the efficient synthesis of complex furan-containing biaryls, which are key intermediates in many drug discovery programs. [2]The ability to reliably and efficiently couple the furan ring to various aromatic and heteroaromatic systems allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of biaryl compounds containing a furan ring is a common strategy in the development of inhibitors for various enzymes and receptors. [4] The mild and reliable nature of the cross-coupling with this compound makes it particularly suitable for late-stage functionalization in the synthesis of complex drug candidates, where the preservation of sensitive functional groups is crucial.

Conclusion and Future Outlook

The discovery and development of this compound as a coupling partner in the Suzuki-Miyaura reaction represents a significant advancement in synthetic organic chemistry. Its exceptional stability, ease of preparation, and high reactivity have overcome the long-standing challenges associated with the use of furan-2-ylboronic acid. For researchers and scientists in the field of drug development, this reagent provides a reliable and efficient tool for the incorporation of the furan scaffold into complex molecules. As the demand for novel therapeutics continues to grow, the importance of robust and predictable synthetic methods cannot be overstated. This compound stands out as a prime example of how innovative reagent design can accelerate the discovery and development of new medicines.

References

-

Elsevier. (2011). Synthesis of new aryl substituted furan-2(5H)-ones using the Suzuki-Miyaura reaction. Tetrahedron, 67, 3010-3016. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing furan ring. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Potassium 2-Furantrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Potassium 2-furantrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling, and reactivity make it an attractive alternative to boronic acids. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic methodologies and drug discovery programs. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the principles behind the data acquisition and interpretation.

The Structural Essence: An Overview of this compound

This compound consists of a potassium cation and a trifluoroborate anion covalently attached to a furan ring at the 2-position. The furan moiety, an aromatic heterocycle, imparts distinct electronic characteristics to the molecule, influencing its reactivity and spectroscopic behavior. The trifluoroborate group, with its tetrahedral boron atom, is a key functional group that participates in various catalytic cycles.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive picture of its connectivity and electronic environment.

Experimental Protocol for NMR Data Acquisition

The following is a typical protocol for acquiring high-quality NMR spectra of potassium organotrifluoroborates, based on established methodologies.[1]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

Sample Preparation:

-

Weigh approximately 10-20 mg of the potassium organotrifluoroborate salt.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organotrifluoroborates.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (based on a 300 MHz spectrometer): [1]

-

¹H NMR:

-

Pulse angle: 45°

-

Acquisition time: ~3.6 s

-

Repetitions: 16

-

Spectral width: 15 ppm

-

Internal reference: Residual DMSO at 2.50 ppm.

-

-

¹³C NMR:

-

Pulse angle: 90°

-

Delay: ~2.3 s

-

Acquisition time: ~1.7 s

-

Repetitions: 1024 (due to the low natural abundance of ¹³C)

-

Spectral width: 250 ppm

-

Internal reference: Central peak of DMSO-d₆ at 39.5 ppm.

-

-

¹⁹F NMR:

-

Pulse angle: 45°

-

Delay: ~1.0 s

-

Acquisition time: ~0.3 s

-

Repetitions: 80

-

Spectral width: 177 ppm

-

External reference: CF₃CO₂H (0.0 ppm).

-

-

¹¹B NMR:

-

Pulse sequence: S2PUL (Varian) or similar for good resolution.

-

Delay: ~0.5 s

-

Acquisition time: ~1.0 s

-

Repetitions: 128

-

Spectral width: 171 ppm

-

External reference: BF₃·Et₂O (0.0 ppm).

-

Caption: Experimental workflow for NMR analysis.

Interpretation of NMR Spectra

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns will be characteristic of a 2-substituted furan. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoroborate group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the furan ring carbons. The carbon atom directly attached to the boron (C2) will exhibit a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus. The chemical shifts of the other furan carbons will be consistent with the electronic environment of the heterocycle.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for organotrifluoroborates. It is expected to show a single, sharp resonance for the three equivalent fluorine atoms. The chemical shift of this signal typically falls in the range of -129 to -141 ppm when referenced to CF₃CO₂H.[1] The fluorine signal may show coupling to the ¹¹B nucleus, resulting in a quartet.

¹¹B NMR Spectroscopy: The boron-11 NMR spectrum will show a characteristic signal for the tetra-coordinated boron atom. The chemical shift is expected to be in the low ppm range. The signal will likely appear as a quartet due to coupling with the three fluorine atoms (J-coupling).

Table 1: Representative NMR Data for Potassium Phenyltrifluoroborate (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.5 (d) | Doublet | 7.5 |

| 7.2 (t) | Triplet | 7.5 | |

| 7.1 (t) | Triplet | 7.5 | |

| ¹³C | 148.0 (br) | Broad Singlet | - |

| 132.8 | Singlet | - | |

| 127.0 | Singlet | - | |

| 125.8 | Singlet | - | |

| ¹⁹F | -137.0 | Singlet | - |

| ¹¹B | 3.5 | Quartet | 68.0 |

Data adapted from Almeida, R. P., et al. (2010). Magnetic Resonance in Chemistry, 48(10), 873–878.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying functional groups.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the B-F bonds.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H |

| ~1600, ~1500, ~1400 | C=C stretch | Furan ring |

| ~1250-1000 | C-O-C stretch | Furan ring |

| ~1100-900 | B-F stretch | Trifluoroborate |

| < 900 | C-H out-of-plane bend | Aromatic C-H |

The strong and broad absorption bands in the 1100-900 cm⁻¹ region are particularly diagnostic for the trifluoroborate group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic species like potassium organotrifluoroborates, electrospray ionization (ESI) is a suitable technique.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or introduce it via liquid chromatography (LC).

Data Acquisition:

-

Operate the mass spectrometer in negative ion mode to detect the [M-K]⁻ anion (the trifluoroborate anion).

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

-

If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Interpretation of Mass Spectrum

In the negative ion mode ESI-MS, the primary ion observed for this compound will be the [C₄H₃BF₃O]⁻ anion. The theoretical m/z for this ion can be calculated from the atomic masses of its constituent elements. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Theoretical m/z |

| [C₄H₃¹¹BF₃O]⁻ | 135.0186 |

| [C₄H₃¹⁰BF₃O]⁻ | 134.0216 |

The natural isotopic abundance of boron (¹¹B: 80.1%, ¹⁰B: 19.9%) will result in two distinct peaks for the molecular ion, separated by approximately 1 Da, with the peak for the ¹¹B isotopologue being more intense.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure and purity. This guide has outlined the fundamental principles, experimental protocols, and expected data for these analytical techniques. While specific spectral data for this compound remains elusive in the peer-reviewed literature, the provided information, based on sound scientific principles and data from closely related analogs, serves as a robust framework for researchers in their synthetic and medicinal chemistry endeavors. A thorough spectroscopic analysis is an indispensable step in ensuring the quality and identity of this valuable synthetic building block.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]

-

Almeida, R. P., de Oliveira, R. A., da Silva, R. O., Molander, G. A., & de Azeredo, L. F. G. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(10), 873–878. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling of Potassium 2-Furantrifluoroborate

This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 2-furantrifluoroborate with aryl and heteroaryl halides. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this robust and versatile methodology for the synthesis of 2-substituted furans, a common motif in pharmacologically active compounds.

Introduction: The Strategic Advantage of this compound

The 2-substituted furan moiety is a privileged scaffold in medicinal chemistry. Its prevalence necessitates reliable and efficient synthetic methods. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance.[1][2]

While boronic acids are the traditional nucleophilic partners in this reaction, they are not without their challenges. Many heteroaryl boronic acids, including those of furan, can be prone to instability and protodeboronation, complicating purification, stoichiometry, and reaction reproducibility.[3][4]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.[4] Specifically, this compound offers several distinct advantages:

-

Enhanced Stability: As crystalline, free-flowing solids, they are remarkably stable to air and moisture, permitting easy handling and long-term storage without specialized precautions.[4][5][6]

-

Precise Stoichiometry: Unlike boronic acids which can form boroxine anhydrides, organotrifluoroborates are monomeric, ensuring accurate stoichiometric control.[1][5]

-

Reduced Side Reactions: Their stability leads to a lower propensity for competitive side reactions like protodeboronation, often allowing for the use of near-stoichiometric amounts of the borate reagent.[2][7]

This application note will detail the mechanistic underpinnings of the reaction, provide a validated protocol, and offer insights into optimizing this powerful transformation.

The Mechanistic Heart of the Reaction

The efficacy of potassium organotrifluoroborates in the Suzuki-Miyaura coupling is rooted in their role as a stable "pro-drug" for the active boronic acid species. The overall catalytic cycle is a well-orchestrated sequence of steps involving a palladium catalyst.

The "Slow Release" Mechanism

Despite their stability, potassium organotrifluoroborates are not directly active in the transmetalation step. Under the aqueous, basic conditions of the reaction, the trifluoroborate salt undergoes a slow hydrolysis to generate the corresponding furan-2-boronic acid in situ.[5][8] This "slow release" is critical; it maintains a low, steady concentration of the reactive boronic acid, which minimizes undesired side reactions such as homocoupling.[8]

The rate of this hydrolysis can be influenced by the electronic nature of the organic group and the specific reaction conditions, but for many heteroaryl systems like furan, it strikes an optimal balance for efficient coupling.[8]

The Role of the Base

The base is not a mere spectator; it plays multiple, indispensable roles in the catalytic cycle.[9][10][11] Its primary functions are:

-

Activation of the Boron Species: The base facilitates the conversion of the in situ generated boronic acid into a more nucleophilic borate species (e.g., [Furan-B(OH)₃]⁻). This "ate" complex is significantly more reactive towards transmetalation with the palladium(II) center.[9][10][11]

-

Facilitating Reductive Elimination: The base assists in the final step of the cycle, where the desired biaryl product is formed.

-

Promoting Hydrolysis: It drives the initial hydrolysis of the trifluoroborate salt.

Commonly used bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often particularly effective, likely due to the high solubility of its salts and the ability of the cesium cation to influence the catalyst complex.[12]

The Palladium Catalytic Cycle

The core of the transformation is the palladium-catalyzed cycle, which can be visualized as follows:

Caption: General experimental workflow for the cross-coupling reaction.

-

Reaction Setup: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (1.1 equiv), and cesium carbonate (3.0 equiv).

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

-

Degassing: Seal the vessel and sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-